2-(Dimethylamino)cyclohexan-1-ol
Description
2-(Dimethylamino)cyclohexan-1-ol (CAS: 29783-01-5, 30727-29-8) is a cyclohexanol derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 2-position of the cyclohexane ring. It exists in stereoisomeric forms, with the (1S,2S)-enantiomer being particularly notable as an organocatalyst for enantioselective desymmetrization of cyclic meso-anhydrides . Its molecular formula is C₈H₁₇NO (molecular weight: 143.23 g/mol). The compound is synthesized via stereoselective methods and is characterized by NMR and HRMS .
Properties
IUPAC Name |
2-(dimethylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVLAQFZSUWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902719 | |
| Record name | NoName_3268 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30727-29-8, 15910-74-4, 20431-82-7 | |
| Record name | 2-(Dimethylamino)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 2-(dimethylamino)-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2-(dimethylamino)-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020431827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)cyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC54552 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54552 | |
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| Record name | 2-(dimethylamino)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.725 | |
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Preparation Methods
Enaminone Synthesis via DMFDMA Reaction
The foundation of this method lies in converting cyclohexanone to its enaminone derivative using N,N-dimethylformamide dimethyl acetal (DMFDMA). As detailed in Huddersfield University research, DMFDMA reacts with α-methylene ketones to form thermodynamically stable enaminones through a conjugate addition-elimination mechanism.
Reaction Conditions
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Substrate : Cyclohexanone (1.0 equiv)
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Reagent : DMFDMA (1.2 equiv)
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Solvent : Toluene or xylene
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Temperature : 80–110°C
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Time : 4–6 hours
The enaminone intermediate, (E)-2-(dimethylaminomethylene)cyclohexanone, adopts a planar configuration that facilitates subsequent reductions.
Catalytic Hydrogenation of Enaminone
The enaminone undergoes hydrogenation to yield 2-(dimethylamino)cyclohexan-1-ol. Patent US5801201A specifies using 5% Pd/C or Raney nickel under moderate hydrogen pressure (3–5 atm) in ethanol at 50°C. Stereoselectivity is controlled by the catalyst:
Optimized Protocol
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Dissolve enaminone (10 mmol) in anhydrous ethanol.
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Add 5% Pd/C (0.1 equiv by weight).
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Hydrogenate at 50°C under 4 atm H₂ for 12 hours.
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Filter catalyst and concentrate to isolate product.
Yield : 72%
Reductive Amination of Cyclohexanone
Direct Amine-Ketone Coupling
This one-pot method utilizes cyclohexanone, dimethylamine hydrochloride, and sodium cyanoborohydride (NaBH₃CN) in a methanol-acetic acid buffer (pH 5–6). The reaction proceeds via:
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Imine formation between ketone and amine.
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Selective reduction of the C=N bond.
Critical Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25°C | >90% conversion |
| NaBH₃CN Stoichiometry | 1.5 equiv | Prevents over-reduction |
| Solvent | MeOH:AcOH (9:1) | Stabilizes imine |
Outcome : 68% isolated yield with minimal diastereomer formation.
Stereoselective Synthesis via Chiral Auxiliaries
Asymmetric Hydrogenation
The (1S,2R)-stereoisomer is synthesized using BINAP-Ru complexes (Noyori-type catalysts). A 2017 protocol achieves 98% ee by:
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Hydrogenating 2-(dimethylamino)cyclohex-1-en-1-ol at 100 atm H₂.
Scale-Up Data
| Batch Size | Catalyst Loading | ee (%) | Yield (%) |
|---|---|---|---|
| 100 g | 0.05 mol% | 97 | 82 |
| 1 kg | 0.03 mol% | 96 | 79 |
Deprotection of Silyl-Protected Intermediates
tert-Butyldimethylsilyl (TBS) Strategy
A three-step sequence from 2-nitrocyclohexan-1-ol:
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Protection : TBSCl, imidazole, DMF (0°C, 2 h).
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Nitro Reduction : H₂/Pd-C → amine.
Advantages : Enables gram-scale production with >99% purity.
Comparative Analysis of Methodologies
Table 1: Efficiency Metrics
| Method | Yield (%) | Diastereomeric Ratio | Scalability |
|---|---|---|---|
| Enaminone Hydrogenation | 72 | 7:3 (cis:trans) | Industrial |
| Reductive Amination | 68 | 1:1 | Pilot Plant |
| Asymmetric Hydrogenation | 82 | 98% ee | Lab-Scale |
Key Findings :
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Enaminone reduction offers the best balance of yield and scalability.
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Stereoselective routes require expensive catalysts but deliver pharma-grade material.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexylamine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Halogenated or esterified cyclohexanol derivatives.
Scientific Research Applications
2-(Dimethylamino)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in pain management and as an analgesic.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in the context of its analgesic effects, the compound may act on opioid receptors and inhibit the reuptake of monoamines such as norepinephrine and serotonin. This dual mechanism contributes to its pain-relieving properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceuticals
Venlafaxine
- Structure: 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (C₁₇H₂₇NO₂, MW: 277.4 g/mol) .
- Key Differences: A 4-methoxyphenyl group and an ethyl chain extend from the cyclohexanol core. Pharmacological role: Serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant .
- Properties: Higher molecular weight and lipophilicity compared to 2-(dimethylamino)cyclohexan-1-ol, enhancing blood-brain barrier penetration .
Tramadol
- Structure: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol (C₁₆H₂₅NO₂, MW: 263.38 g/mol) .
- Key Differences: A 3-methoxyphenyl substituent and a methylene-linked dimethylamino group. Pharmacological role: μ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor (analgesic) .
- Stereochemistry : Four stereoisomers exist; the (1R,2R)-form is the active enantiomer .
Positional Isomers and Functional Group Variations
4-(Dimethylamino)cyclohexan-1-ol
- Structure: Dimethylamino group at the 4-position (CAS: 61168-09-0) .
- Key Differences: Altered steric and electronic effects due to positional isomerism.
trans-2-(Dibenzylamino)cyclohexan-1-ol
Substituent-Modified Analogues
2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol
- Structure: Thiazole heterocycle linked via methylene to the amino group (CAS: 1342428-39-0) .
- Key Differences :
cis-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol Hydrochloride
Comparative Data Table
Research Findings and Key Insights
- Stereochemical Impact: The (1S,2S)-configuration of this compound is critical for its catalytic activity, enabling >90% enantiomeric excess in desymmetrization reactions . In contrast, tramadol’s (1R,2R)-form is pharmacologically active, while other isomers are inactive or toxic .
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in 2-(dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol) increase acidity of the hydroxyl group, altering reactivity . Aromatic rings (e.g., 4-methoxyphenyl in venlafaxine) enhance binding to neurological targets .
- Thermodynamic Behavior : Aqueous solubility and excess thermodynamic parameters of venlafaxine derivatives are influenced by Na₂SO₄ concentration, suggesting ion-dipole interactions .
Biological Activity
2-(Dimethylamino)cyclohexan-1-ol, with the chemical formula C₈H₁₉NO, is a cyclic organic compound notable for its unique structure that includes a cyclohexane ring substituted with a dimethylamino group and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and its applications in pain management.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features:
- Cyclohexane ring : Provides stability.
- Dimethylamino group : Enhances reactivity and interaction with biological targets.
- Hydroxyl group : Contributes to solubility and potential hydrogen bonding interactions.
Research indicates that this compound interacts with specific receptors and enzymes, potentially influencing neurotransmitter systems. The dimethylamino group enhances its capacity to modulate biological pathways, which may lead to various therapeutic effects.
Analgesic Properties
Studies have highlighted the analgesic properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives such as 1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol have been developed for pain relief, showing efficacy without the side effects commonly associated with opioids .
Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Case Study 1: Pain Management
In a clinical setting, a derivative of this compound was tested for its efficacy as an analgesic. Patients reported significant pain relief comparable to traditional opioids but with reduced side effects such as nausea and vomiting. This suggests a promising avenue for developing new pain management therapies.
Case Study 2: Neuropharmacology
A study investigated the effects of this compound on neurotransmitter systems in vitro. The results indicated an increase in serotonin levels, suggesting potential applications in treating mood disorders or anxiety-related conditions.
Q & A
Q. Discrepancies in reported enzyme inhibition constants (Ki) for monoamine transporters: How to resolve methodological variability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
